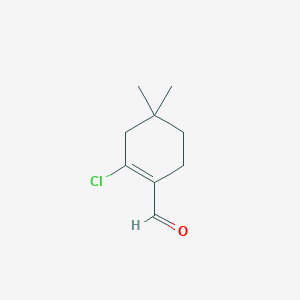
2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Cat. No. B1405420
Key on ui cas rn:
1228943-80-3
M. Wt: 172.65 g/mol
InChI Key: BSXRPCFOXBDGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09238652B2
Procedure details


To a 250 mL pressure bottle were charged 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde (10.00 g), tetrabutylammonium bromide (18.67 g), and acetonitrile (10 mL). The mixture was stirred at 20° C. for 5 min. 21.0 wt % K2CO3 aq. solution (76.0 g) was added. The mixture was stirred at room temperature (rt) for NLT 5 min. followed by addition of 4-chlorophenylboronic acid (9.53 g) all at once. The mixture was evacuated and purged with N2 for three times. Palladium acetate (66 mg, 0.5 mol %) was added all at once under N2. The reaction mixture was evacuated and purged with N2 for three times (an orange colored mixture). The bottle was back filled with N2 and heated to ˜35° C. in an oil bath (bath temp ˜35° C.). The mixture was stirred at 30° C. overnight (15 hours). The reaction mixture was cooled to RT, and pulled IP sample from the upper organic phase for reaction completion, typically starting material <2% (orange colored mixture). Toluene (100 mL) and 5% NaHCO3-2% L-Cysteine aq. solution (100 mL) were added. The mixture was stirred at 20° C. for 60 min. The mixture was filtered through a pad of Celite to remove black solid, rinsing the flask and pad with toluene (10 mL). The upper organic phase was washed with 5% NaHCO3 aq. solution-2% L-Cysteine (100 mL) once more. The upper organic phase was washed with 25% brine (100 mL). The organic layer (105.0 g) was assayed (118.8 mg/g, 12.47 g product assayed, 87% assayed yield), and concentrated to ˜1/3 volume (˜35 mL). The product solution was directly used in the next step without isolation. However, an analytical sample was obtained by removal of solvent to give a brown oil. 1HNMR (CDCl3): δ 1.00 (s, 6H), 1.49 (t, J=6.6 Hz, 2H), 2.28 (t, J=2.1 Hz, 2H), 2.38 (m, 2H), 7.13 (m, 2H), 7.34 (m, 2H), 9.47 (s, 1H).






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4][C:3]=1[CH:10]=[O:11].C([O-])([O-])=O.[K+].[K+].[Cl:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1.C([O-])(O)=O.[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C(#N)C>[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([C:2]2[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4][C:3]=2[CH:10]=[O:11])=[CH:21][CH:20]=1 |f:1.2.3,5.6,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(CCC(C1)(C)C)C=O
|
|
Name
|
|
|
Quantity
|
18.67 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
9.53 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)B(O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 20° C. for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature (rt) for NLT 5 min.
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with N2 for three times
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Palladium acetate (66 mg, 0.5 mol %) was added all at once under N2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with N2 for three times (an orange colored mixture)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The bottle was back filled with N2
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to ˜35° C. in an oil bath (bath temp ˜35° C.)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 30° C. overnight (15 hours)
|
|
Duration
|
15 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for reaction completion, typically starting material <2% (orange colored mixture)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 20° C. for 60 min
|
|
Duration
|
60 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through a pad of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove black solid
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsing the flask and pad with toluene (10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The upper organic phase was washed with 5% NaHCO3 aq. solution-2% L-Cysteine (100 mL) once more
|
WASH
|
Type
|
WASH
|
|
Details
|
The upper organic phase was washed with 25% brine (100 mL)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(CCC(C1)(C)C)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.47 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

